(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
CAS No.: 886510-13-0
Cat. No.: VC21196116
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886510-13-0 |
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Molecular Formula | C18H17NO3 |
Molecular Weight | 295.3 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate |
Standard InChI | InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 |
Standard InChI Key | YAEMQXJRXHCWDV-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Introduction
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.3 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluorenylmethyl protecting group. This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioconjugation techniques .
Synthesis Methods
The synthesis of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate typically involves several steps:
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Starting Materials: The process begins with commercially available starting materials such as fluorenylmethanol and azetidine-3-carboxylic acid.
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Protection of Hydroxyl Group: The hydroxyl group of azetidine-3-carboxylic acid is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted side reactions.
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Formation of Ester Linkage: The protected azetidine-3-carboxylic acid is then reacted with fluorenylmethanol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
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Deprotection: Finally, the protecting group on the hydroxyl group is removed under mild acidic conditions to yield the desired compound.
Chemistry and Biology
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Building Block: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development .
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Protecting Group: The fluorenylmethyl group serves as a protecting group for hydroxyl and amine functionalities in organic synthesis.
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Bioconjugation: It can be used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.
Material Science and Catalysis
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Material Synthesis: It can be used in the synthesis of polymers and materials with specific properties.
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Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate can be compared with other azetidine derivatives, such as (9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate and (9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate. The presence of a hydroxyl group in this compound makes it more reactive in oxidation and substitution reactions compared to its amino counterpart. The methyl-substituted derivative may have different steric and electronic properties, affecting its reactivity and interactions with biological targets.
Comparison Table
Compound | Functional Group | Reactivity | Biological Implications |
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(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | Hydroxyl | High reactivity in oxidation and substitution reactions | Potential enzyme inhibitor, bioconjugation applications |
(9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate | Amino | Lower reactivity compared to hydroxyl group | Different biological targets due to amino functionality |
(9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate | Methyl | Different steric and electronic properties | Altered interactions with biological targets |
Safety and Handling
Handling of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate requires caution, as it is intended for research use only and not for human consumption. It is essential to follow proper laboratory protocols and safety guidelines when working with this compound .
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